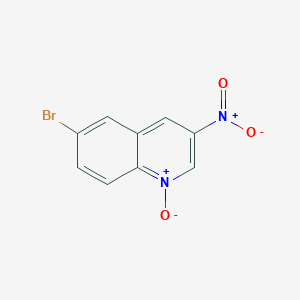

6-Bromo-3-nitroquinoline 1-oxide

Description

Contextualization within Quinoline (B57606) N-Oxide Chemistry

Quinoline N-oxides are a class of heterocyclic compounds that have garnered substantial attention as versatile precursors in organic synthesis. nih.govchemicalbook.com The presence of the N-oxide functionality significantly alters the reactivity of the quinoline ring compared to its unoxidized parent. This modification renders the ring more susceptible to both electrophilic and nucleophilic attack and facilitates regioselective functionalization. nih.gov The N-oxide group acts as an internal oxidant and a powerful directing group, enabling C-H activation and functionalization at positions that are otherwise difficult to access, such as the C2 and C8 positions. semanticscholar.org This enhanced reactivity and selectivity make quinoline N-oxides highly valuable intermediates for the synthesis of complex, biologically active quinoline derivatives. nih.govchemicalbook.com

Overview of Halogenated and Nitrated Quinoline Derivatives in Synthetic Organic Chemistry

The introduction of halogen and nitro groups onto the quinoline scaffold further expands its synthetic utility. Halogenated quinolines, particularly bromoquinolines, are staple precursors in modern organic chemistry. The bromine atom serves as a versatile synthetic handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Nitro-substituted quinolines are also of great importance. The nitro group is a strong electron-withdrawing group that profoundly influences the electronic landscape of the quinoline ring. This electronic perturbation can activate adjacent leaving groups (such as halogens) toward nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgresearchgate.net For instance, studies on 3-bromo-4-nitroquinoline 1-oxide demonstrate that the 3-bromo substituent is highly reactive towards nucleophilic displacement. clockss.org Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a diverse array of further derivatizations.

The interplay between N-oxidation and nitration is particularly noteworthy. The N-oxide group facilitates the nitration of the quinoline ring. semanticscholar.org However, the regiochemical outcome is highly dependent on the reaction conditions and the substitution pattern of the starting material. Research on the nitration of 6-bromoquinoline-1-oxide has shown that the reaction yields a mixture of 6-bromo-5-nitroquinoline (B1267105) 1-oxide and 4-nitro-6-bromoquinoline 1-oxide, highlighting the challenge in achieving regiocontrol. semanticscholar.orgresearchgate.net

Rationale for Dedicated Research on 6-Bromo-3-nitroquinoline (B1503131) 1-oxide

Dedicated research into 6-Bromo-3-nitroquinoline 1-oxide is justified by its unique trifunctional substitution pattern, which presents both a synthetic challenge and a significant opportunity. The specific arrangement of the bromo, nitro, and N-oxide groups makes this molecule a potentially powerful and versatile building block.

The rationale for focusing on this specific isomer can be broken down by the role of each functional group:

N-Oxide Group: As in other quinoline N-oxides, this group activates the entire heterocyclic system for further transformations. It can direct functionalization to specific sites and can be removed in a later synthetic step if desired.

3-Nitro Group: The placement of the electron-withdrawing nitro group at the C-3 position is synthetically challenging to achieve via direct nitration of 6-bromoquinoline-1-oxide. semanticscholar.org Its presence would significantly influence the molecule's reactivity, potentially enabling novel chemical transformations not readily accessible with other isomers.

6-Bromo Group: Positioned on the benzo-fused portion of the quinoline, this bromine atom acts as a key site for late-stage diversification. It is ideally situated for cross-coupling reactions that would be unlikely to interfere with reactions at the more electronically activated pyridine (B92270) ring, allowing for the sequential and controlled construction of complex molecules.

The combination of these three groups in a single molecule creates a substrate primed for multiple, selective synthetic operations. It is a highly functionalized intermediate that could unlock synthetic pathways to new classes of quinoline derivatives for evaluation in materials and medicinal chemistry.

| Functional Group | Position | Primary Role in Synthesis | Potential Impact |

|---|---|---|---|

| N-Oxide | 1 | Activating and Directing Group | Enhances ring reactivity; directs C-H functionalization; can be deoxygenated. |

| Nitro | 3 | Electron-Withdrawing Group; Synthetic Precursor | Modulates electronic properties; can be reduced to an amine for further derivatization. |

| Bromo | 6 | Synthetic Handle for Cross-Coupling | Enables late-stage functionalization via reactions like Suzuki, Heck, etc. |

Current Gaps and Future Directions in Quinoline N-Oxide Research

While the chemistry of quinoline N-oxides is well-explored, significant gaps remain, particularly concerning the synthesis of specific, highly functionalized isomers like this compound. The primary challenge is the development of synthetic methodologies that can overcome the inherent regioselectivity of electrophilic substitution on the quinoline N-oxide core. Direct nitration of 6-bromoquinoline-1-oxide does not yield the 3-nitro isomer, indicating that novel, multi-step, or directed synthetic strategies are required. semanticscholar.org

Future research should therefore focus on:

Development of Regioselective Syntheses: Designing and validating synthetic routes to access this compound and other synthetically challenging isomers in high yield and purity. This may involve exploring directed ortho-metalation, transition-metal-catalyzed C-H activation, or the use of pre-functionalized precursors.

Exploration of Reactivity: Once synthesized, the unique reactivity of this compound must be systematically investigated. Studies should probe its utility in SNAr, cross-coupling, and functionalization reactions at other positions on the quinoline ring.

Library Synthesis and Biological Screening: Utilizing the compound as a versatile scaffold to generate libraries of novel quinoline derivatives. These libraries can then be screened for potential biological activity, leveraging the rich pharmacological history of the quinoline core.

Addressing these gaps will not only expand the synthetic chemist's toolbox but also pave the way for the discovery of new molecules with potentially valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-7-1-2-9-6(3-7)4-8(12(14)15)5-11(9)13/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVRXWYEJTSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](C=C(C=C2C=C1Br)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 6 Bromo 3 Nitroquinoline 1 Oxide Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the quinoline (B57606) core of 6-bromo-3-nitroquinoline (B1503131) 1-oxide. This two-step addition-elimination mechanism is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. pressbooks.pubmasterorganicchemistry.com

The bromine atom at the C-6 position of 6-bromo-3-nitroquinoline 1-oxide is the primary site for nucleophilic attack. semanticscholar.orgarkat-usa.org Its reactivity is significantly enhanced by the electronic effects of the other substituents on the quinoline ring system.

The nitro group at the C-3 position plays a crucial role in activating the bromo substituent for nucleophilic displacement. arkat-usa.orgclockss.org As a potent electron-withdrawing group, the nitro group decreases the electron density of the quinoline ring, making it more susceptible to attack by nucleophiles. semanticscholar.org This activation is most effective when the nitro group is positioned ortho or para to the leaving group (the bromo substituent), as this allows for resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex, that forms during the SNAr reaction. pressbooks.pubgovtpgcdatia.ac.in In the case of this compound, while the nitro group is not directly ortho or para, its strong inductive and resonance effects still significantly enhance the electrophilicity of the carbon atom bonded to the bromine, facilitating the substitution reaction. semanticscholar.org

The activated nature of the bromo substituent in this compound makes it a valuable precursor for various cyclization reactions. Both intermolecular and intramolecular nucleophilic cyclizations have been explored. For instance, reaction with bifunctional nucleophiles can lead to the formation of new heterocyclic rings fused to the quinoline core. While specific examples for this compound are not extensively detailed in the provided search results, the reactivity of similar 3-bromo-4-nitroquinoline 1-oxides with enamines to form furo[3,2-b]quinoline derivatives suggests that analogous intramolecular cyclizations are plausible. clockss.org These reactions often proceed through an initial nucleophilic substitution followed by a subsequent intramolecular ring-closing step.

Reactivity of the Bromo Substituent in this compound

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring system is considerably more challenging than nucleophilic substitution. youtube.comdalalinstitute.com

The quinoline ring system in this compound is highly deactivated towards electrophilic attack. smolecule.com This deactivation is a consequence of the cumulative electron-withdrawing effects of the nitro group, the bromo substituent, and the nitrogen atom in the quinoline ring. smolecule.comuomustansiriyah.edu.iq These groups reduce the electron density of the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles. dalalinstitute.commasterorganicchemistry.com

Influence of the N-Oxide on Electrophilic Reactivity

The N-oxide functional group significantly modifies the electronic properties of the quinoline ring, thereby influencing its susceptibility and regioselectivity towards electrophilic attack. The oxygen atom of the N-oxide group can donate electron density to the ring system through resonance, particularly activating the C2 and C4 positions. Conversely, it exerts an electron-withdrawing inductive effect. mdpi.com This dual nature makes the N-oxide group a powerful tool for directing electrophilic substitution reactions. semanticscholar.org

In the case of 6-bromoquinoline (B19933), the presence of the N-oxide group fundamentally alters the outcome of electrophilic reactions such as nitration. While the bromine at C6 and the nitro group at C3 are deactivating, the N-oxide function provides a countervailing activation, especially for the pyridine (B92270) ring. semanticscholar.orgresearchgate.net The N-oxidation of 6-bromoquinoline facilitates nitration at the pyridine ring, a process that is otherwise difficult. semanticscholar.org

Research into the nitration of 6-bromoquinoline-1-oxide demonstrates this directing influence. The reaction yields a mixture of nitro-substituted products, with the primary points of attack being the C4 and C5 positions. researchgate.net The formation of the C4-nitro product is a direct consequence of the activating effect of the N-oxide group. semanticscholar.orgresearchgate.net The C5 position is activated by the N-oxide and also favored due to its ortho position relative to the bromine atom. This contrasts with the nitration of 6-bromoquinoline itself, where the reaction would be directed primarily by the existing substituents on the benzene (B151609) ring.

| Starting Material | Reaction | Major Products | Reference |

| 6-Bromoquinoline-1-oxide | Nitration | 6-Bromo-4-nitroquinoline-1-oxide, 6-Bromo-5-nitroquinoline-1-oxide | researchgate.net |

| 6-Bromoquinoline | Nitration | 6-Bromo-5-nitroquinoline (B1267105), 6-Bromo-8-nitroquinoline |

This table illustrates the directing effect of the N-oxide group on the electrophilic nitration of the 6-bromoquinoline scaffold.

The activation provided by the N-oxide is crucial for overcoming the deactivating effects of the bromo and nitro substituents, enabling further functionalization of the quinoline core through electrophilic aromatic substitution. researchgate.net

Rearrangement Reactions

Quinoline N-oxides, including halogenated and nitrated derivatives, are known to participate in various rearrangement reactions, often induced by thermal conditions or chemical reagents like acetic anhydride (B1165640) or tosyl chloride. researchgate.netresearchgate.net These reactions can lead to the formation of structurally diverse products, such as substituted quinolones, by migrating the oxygen atom from the nitrogen to a carbon atom within the ring system. researchgate.netcdnsciencepub.com

One notable type of rearrangement observed in related systems is the researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Claisen rearrangement, which has been successfully applied to quinoline N-oxide derivatives. researchgate.net

Investigation of Rearrangement Tendencies under Varying Conditions

The course and efficiency of rearrangement reactions involving quinoline N-oxides are highly dependent on the specific reaction conditions employed. Factors such as temperature, the presence of a base or other reagents, and the method of heating can dramatically influence product distribution and reaction times.

A study on the closely related compound, 3-bromo-4-nitroquinoline 1-oxide, provides insight into these dependencies. Its reaction with 1-morpholinocyclohexene in chloroform (B151607) at room temperature initially yields the Michael-type adduct, 3-morpholino-4-nitro-2-(2-oxocyclohexyl)quinoline. clockss.org This intermediate is stable and does not spontaneously rearrange. However, upon the addition of a base, such as triethylamine, and heating, it undergoes a quantitative transformation into the cyclized, rearranged product, 10-nitro-1,2,3,4-tetrahydrobecofuro[3,2-b]quinoline. clockss.org This demonstrates that the rearrangement is a base-catalyzed process. clockss.org

| Reactants | Conditions | Product(s) | Yield | Reference |

| 3-Bromo-4-nitroquinoline 1-oxide + 1-Morpholinocyclohexene | Chloroform, Room Temp, 4 days | 3-Morpholino-4-nitro-2-(2-oxocyclohexyl)quinoline | 79% | clockss.org |

| 3-Morpholino-4-nitro-2-(2-oxocyclohexyl)quinoline | Chloroform, Triethylamine, Heat, 30h | 10-Nitro-1,2,3,4-tetrahydrobecofuro[3,2-b]quinoline | ~100% | clockss.org |

This table shows the critical role of base and heat in promoting the rearrangement of the initial adduct.

Furthermore, the method of energy input can significantly affect the outcome of such rearrangements. In the synthesis of novel quinoline derivatives involving a Claisen-type rearrangement, comparisons between conventional heating and microwave irradiation have been made. researchgate.net Microwave-assisted synthesis consistently resulted in higher yields and drastically reduced reaction times compared to conventional reflux heating methods. researchgate.net For example, a rearrangement that required several hours of conventional heating could be completed in minutes using microwave irradiation, often with an improved yield. researchgate.net

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Claisen Rearrangement of Quinoline N-Oxide Intermediate | Conventional | 4 hours | Moderate | researchgate.net |

| Claisen Rearrangement of Quinoline N-Oxide Intermediate | Microwave (900 W) | 30-40 minutes | 57-84% | researchgate.net |

This table compares the efficiency of conventional versus microwave heating for a Claisen rearrangement involving a quinoline N-oxide derivative.

These findings underscore the importance of carefully selecting and optimizing reaction conditions to control the rearrangement pathways of complex molecules like this compound.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” with the specified level of detail. The primary research, including spectroscopic and crystallographic data, focuses on other isomers, namely 6-bromo-5-nitroquinoline 1-oxide and 6-bromo-4-nitroquinoline 1-oxide .

The nitration of 6-bromoquinoline 1-oxide has been reported to yield a mixture of the 5-nitro and 4-nitro derivatives, which were subsequently separated and characterized. semanticscholar.org Detailed experimental data, including high-resolution ¹H and ¹³C NMR, 2D NMR, and single-crystal X-ray diffraction, are available for these specific isomers. semanticscholar.orgarkat-usa.org However, the corresponding experimental characterization for the this compound isomer is not present in the surveyed scientific papers.

Therefore, the creation of a scientifically accurate article with detailed research findings, as requested, cannot be fulfilled for the specified compound "this compound".

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique used to identify the functional groups present in a molecule. specac.com When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. specac.com The resulting infrared spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to different vibrational modes of its functional groups. specac.comscispace.com

In the case of 6-Bromo-3-nitroquinoline (B1503131) 1-oxide, IR spectroscopy is instrumental in confirming the presence of its key structural features: the quinoline (B57606) ring system, the nitro group (NO₂), the N-oxide group (N→O), and the bromo substituent (C-Br).

Detailed Research Findings:

Research on the synthesis and characterization of quinoline derivatives provides insight into the interpretation of the IR spectrum of 6-Bromo-3-nitroquinoline 1-oxide. The nitration of 6-bromoquinoline-1-oxide yields 6-bromo-5-nitroquinoline-1-oxide, a related compound whose IR spectrum has been reported. semanticscholar.orgresearchgate.net The characteristic absorption bands observed for this compound offer a valuable reference for identifying the functional groups in the target molecule.

Key vibrational frequencies for identifying the functional groups in this compound and related compounds are summarized below.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) in related compounds | Reference |

| Nitro (NO₂) | Asymmetric stretching | 1550–1475 | 1513 | semanticscholar.org |

| Nitro (NO₂) | Symmetric stretching | 1385–1345 | 1343 | semanticscholar.org |

| N-Oxide (N→O) | Stretching | ~1300-1200 | 1480 | semanticscholar.org |

| C-Br | Stretching | 700-500 | 700 | semanticscholar.org |

| Aromatic C-H | Stretching | 3100-3000 | 3050 | semanticscholar.org |

| Aromatic C=C | Stretching | 1600-1450 | 1620, 1495 | semanticscholar.org |

The presence of the nitro group is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. pressbooks.pub For 6-bromo-5-nitroquinoline-1-oxide, these bands are observed at 1513 cm⁻¹ and 1343 cm⁻¹, respectively. semanticscholar.org The N-oxide group gives rise to a characteristic absorption band, which has been reported around 1480 cm⁻¹ in a similar compound. semanticscholar.org The carbon-bromine bond (C-Br) stretching vibration is expected in the lower frequency region of the spectrum, with a reported value of 700 cm⁻¹ for 6-bromo-5-nitroquinoline-1-oxide. semanticscholar.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and a band at 3050 cm⁻¹ has been assigned to this mode in a related structure. semanticscholar.org The stretching vibrations of the aromatic carbon-carbon double bonds (C=C) within the quinoline ring system result in absorptions in the 1600-1450 cm⁻¹ region, with bands at 1620 cm⁻¹ and 1495 cm⁻¹ being noted for 6-bromo-5-nitroquinoline-1-oxide. semanticscholar.org

By comparing the experimental IR spectrum of this compound with these established ranges and reported values for analogous compounds, one can confidently identify and confirm the presence of its constituent functional groups. The region between 1500 cm⁻¹ and 500 cm⁻¹ is often referred to as the "fingerprint region" because the complex pattern of absorptions is unique to each molecule, providing a high degree of certainty in structural identification. specac.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 6-Bromo-3-nitroquinoline (B1503131) 1-oxide, DFT calculations, often utilizing basis sets like 6-311++G(d,p) or similar, are employed to model its properties in the gaseous phase, providing a fundamental understanding of the isolated molecule.

The first step in computational analysis is typically geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For quinoline (B57606) derivatives, this often confirms a planar quinoline ring system. The presence of the bromine atom at the 6-position and the nitro group at the 3-position, along with the N-oxide functionality, influences the final optimized geometry.

The arrangement of electrons within a molecule is fundamental to its chemical behavior. DFT allows for a detailed analysis of the electronic structure, including the distribution of electrons and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure, collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For a related compound, 6-bromo-5-nitroquinoline (B1267105), the HOMO-LUMO energy gap has been reported, highlighting its potential reactivity in various chemical applications.

Table 1: Frontier Molecular Orbital Properties of a Related Quinoline Derivative

| Compound | HOMO-LUMO Gap (eV) |

|---|

This data is for a related compound and is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For quinoline N-oxides, the oxygen atom of the N-oxide group and the oxygen atoms of the nitro group are expected to be regions of high negative potential, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. semanticscholar.org The aromatic rings will have regions of varying potential influenced by the electron-withdrawing nitro group and the bromine atom.

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. acs.org This provides a quantitative measure of the electron distribution and helps in understanding the electrostatic interactions and bonding characteristics. In 6-Bromo-3-nitroquinoline 1-oxide, the oxygen atoms of the N-oxide and nitro groups are expected to carry significant negative charges, while the nitrogen atoms and some carbon atoms are likely to be positively charged. Studies on the isomer 6-bromo-5-nitroquinoline-1-oxide have shown that the nitro group carries a significant negative charge. researchgate.net

Table 2: Calculated Mulliken Charges for a Related Quinoline Derivative

| Atom | Charge (e) |

|---|

This data is for a related compound, 6-bromo-5-nitroquinoline-1-oxide, and is provided for illustrative purposes. researchgate.net

DFT calculations can be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

The predicted ¹H and ¹³C NMR chemical shifts are calculated based on the magnetic shielding of the nuclei in the optimized geometry. researchgate.net The electron-withdrawing nitro group and the N-oxide functionality are expected to have a significant deshielding effect on the nearby protons and carbon atoms, leading to downfield shifts in the NMR spectra.

Theoretical IR spectra are calculated from the vibrational frequencies of the molecule. The characteristic vibrational modes, such as the N-O stretching of the N-oxide and the symmetric and asymmetric stretching of the NO₂ group, can be predicted and compared with experimental IR data. sigmaaldrich.com

Electronic Structure Analysis

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. Such studies can clarify the step-by-step pathways of complex transformations, predict reaction outcomes, and explain observed regioselectivity. For quinoline N-oxides, computational studies have been crucial in understanding reactions like amidation, arylation, and cycloadditions. jchemrev.comresearchgate.netacs.org

For instance, in the Ir(III)-catalyzed amidation of the parent quinoline N-oxide, computational analysis revealed that the reaction proceeds exclusively at the C8 position, a selectivity determined by the relative stability of key amido insertion intermediates. acs.org This type of analysis, if applied to this compound, could predict how the bromo and nitro substituents influence the reaction pathways, for example, in nucleophilic aromatic substitution (SNAr) reactions where the nitro group is expected to activate the adjacent bromo group. semanticscholar.org

A critical aspect of elucidating reaction mechanisms is the identification and characterization of transition states (TS). Transition state analysis provides the activation energy (Ea) for a given reaction step, which is the energetic barrier that must be overcome. This information is key to determining the reaction's feasibility and rate-limiting step.

While specific transition state analyses for reactions involving this compound are not extensively detailed in the available literature, studies on related nitroquinolines provide a clear precedent. For example, a DFT study on the reaction of a 3-nitroquinoline (B96883) derivative to form a phosphazene intermediate calculated the activation energy for a key cyclization step. unr.edu.ar

Table 1: Illustrative Activation Energies in Reactions of Related Heterocyclic N-Oxides This table presents examples of activation energies calculated for reactions of related quinoline N-oxide compounds, demonstrating the type of data obtained from transition state analysis.

| Reaction / System | Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Ir(III)-Catalyzed Amidation of Quinoline N-Oxide | C8-H Activation | DFT | 23.3 | acs.org |

| Ir(III)-Catalyzed Amidation of Quinoline N-Oxide | Denitrogenation (Rate-Limiting) | DFT | 29.3 | acs.org |

| Reaction of 3-Nitroquinoline with Me₃P | Nitrene Formation via TS | m062x/6-31g* | 15.46 | unr.edu.ar |

This data is for analogous compounds and serves to illustrate the principles of transition state analysis.

These calculations help rationalize why certain reaction pathways are favored over others. For this compound, a key reaction is the nucleophilic substitution at the C-6 position. Theoretical analysis of this SNAr reaction would involve calculating the energies of the Meisenheimer intermediate and the transition states leading to its formation and subsequent decomposition to products.

The solvent environment can significantly influence reaction rates and even alter reaction pathways. Computational models can account for these effects, providing a more accurate picture of reactivity in solution. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

Studies on related quinolinone systems have shown that the relative stability of tautomers can be correctly predicted by incorporating solvent effects into DFT calculations. researchgate.net For this compound, which possesses a highly polar N-oxide group and a nitro group, solvent polarity is expected to play a major role in its reactions. Computational modeling using PCM or similar methods would be essential to:

Accurately predict the energetics of reactions in different solvents.

Understand the stabilization of charged intermediates and transition states.

Explain any observed changes in reaction selectivity or rate with solvent variation.

For example, the energy difference between tautomeric forms or the stability of reaction intermediates can vary significantly between the gas phase and a polar solvent, as illustrated by calculations on similar heterocyclic systems. researchgate.net

Intermolecular Interaction Analysis in Condensed Phases

In the solid state, the arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. These interactions, including hydrogen bonds, halogen bonds, and π–π stacking, are crucial for understanding the physical properties and crystal packing of a compound.

While a detailed computational analysis of the crystal structure of this compound itself is not available, experimental X-ray diffraction studies have been performed on its derivatives. For instance, the crystal structure of a morpholinyl derivative, formed from the nitration of 6-bromoquinoline (B19933) 1-oxide followed by nucleophilic substitution, reveals the presence of notable intermolecular C-H···Br and C-H···O interactions that influence the crystal packing. semanticscholar.org

Computational techniques like Hirshfeld surface analysis and DFT are powerful tools for quantifying these interactions. researchgate.net Hirshfeld analysis maps the regions of close contact between adjacent molecules, providing a visual and quantitative breakdown of the different types of intermolecular forces at play.

Table 2: Common Intermolecular Interactions in Nitroquinoline Derivatives This table outlines the types of intermolecular interactions frequently observed and analyzed computationally in the crystal structures of nitroquinoline derivatives.

| Interaction Type | Description | Typical Probing Method | Relevance to this compound |

| Hydrogen Bonding | Interaction between a hydrogen atom donor (e.g., C-H) and an acceptor (e.g., O from NO₂ or N-O). | X-ray Crystallography, DFT | The nitro and N-oxide oxygens are strong hydrogen bond acceptors. semanticscholar.org |

| Halogen Bonding | Noncovalent interaction involving a halogen atom (Bromine) as an electrophilic center. | X-ray Crystallography, DFT | The bromine at C-6 can participate in halogen bonding. |

| π–π Stacking | Attractive interaction between the aromatic rings of adjacent quinoline systems. | X-ray Crystallography, Hirshfeld Surface Analysis | Important for the packing of planar aromatic systems. researchgate.net |

| C-H···π Interactions | Interaction of a C-H bond with the face of the aromatic π-system. | X-ray Crystallography, DFT | Contributes to overall crystal stability. |

Computational studies on co-crystals of the related 6-nitroquinoline (B147349) have successfully used DFT and Hirshfeld surface analysis to investigate O-H···N and C-H···O hydrogen bonds, demonstrating the utility of these methods in understanding the supramolecular assembly of these compounds. researchgate.net Such analyses for this compound would provide deep insight into its solid-state structure and properties.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Quinoline (B57606) Core

The quinoline N-oxide framework is amenable to various transformations, including modifications at unsubstituted positions and reactions involving the N-oxide group itself.

The presence of the N-oxide group activates the quinoline ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack and other functionalization reactions. semanticscholar.orgmdpi.com For instance, the nitration of 6-bromoquinoline (B19933) 1-oxide yields a mixture of 6-bromo-5-nitroquinoline (B1267105) 1-oxide and 6-bromo-4-nitroquinoline 1-oxide. semanticscholar.org This demonstrates the ability to introduce substituents at previously unsubstituted positions, guided by the electronic effects of the N-oxide and existing substituents.

Research has shown that the N-oxide functionality facilitates nitration at the pyridine (B92270) ring of the quinoline moiety. semanticscholar.org Specifically, the nitration of 6-bromoquinoline-1-oxide (20) can lead to the formation of both 6-bromo-5-nitroquinoline 1-oxide (25) and 4-nitro-6-bromoquinoline-1-oxide (26). semanticscholar.org

The N-oxide group can be readily removed through deoxygenation reactions. A common method involves the use of zinc dust in the presence of ammonium (B1175870) chloride in a solvent like THF. semanticscholar.org This mild reduction provides a pathway to the corresponding quinoline derivative. For example, the deoxygenation of a nitro-substituted bromoquinoline N-oxide can be a step in the synthesis of amino-bromoquinolines. semanticscholar.org

Another significant transformation is the reaction of the N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which can lead to the introduction of a chlorine atom at the C2 position of the quinoline ring. This reaction proceeds through a reactive intermediate that is susceptible to nucleophilic attack.

Transformations of the Bromo Substituent

The bromine atom at the C6 position serves as a versatile handle for introducing a wide range of functional groups through various coupling and substitution reactions.

The bromo substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mt.comresearchgate.netmdpi.com This reaction allows for the formation of carbon-carbon bonds by coupling the bromoquinoline with an organoboron compound in the presence of a palladium catalyst and a base. mt.comchemrxiv.org This strategy has been successfully employed to synthesize various aryl- and heteroaryl-substituted quinolines. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. chemrxiv.org The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. mt.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 6-Bromo-3-nitroquinoline (B1503131) 1-oxide | Arylboronic acid | Pd catalyst | 6-Aryl-3-nitroquinoline 1-oxide | Suzuki-Miyaura Coupling |

This table illustrates a potential Suzuki-Miyaura reaction involving 6-bromo-3-nitroquinoline 1-oxide.

While the bromo group is often used for coupling reactions, it can also be removed through reductive debromination. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. This process can be useful when the bromo group is no longer needed after serving its purpose in directing other reactions or when the unsubstituted quinoline is the desired final product.

Reactions Involving the Nitro Group

The nitro group at the C3 position strongly influences the reactivity of the quinoline ring and can itself be transformed into other functional groups.

The primary transformation of the nitro group is its reduction to an amino group. sci-hub.se This reduction can be accomplished using a variety of reagents, with common methods including catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals like iron, tin, or zinc in acidic media. semanticscholar.org The resulting aminoquinoline can then serve as a precursor for a wide range of further derivatizations, such as diazotization followed by substitution, or acylation to form amides.

The presence of the nitro group also activates the quinoline ring, particularly the positions ortho and para to it, for nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgresearchgate.netresearchgate.net This allows for the displacement of suitable leaving groups by nucleophiles. For instance, the nitro group can activate an adjacent bromo group for nucleophilic substitution, enabling the introduction of cyclic amines like morpholine (B109124) and piperazine (B1678402). semanticscholar.org

Exploiting the Electron-Withdrawing Effect of the Nitro Group

The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. rsc.orgresearchgate.net Its presence on the quinoline ring, particularly in conjunction with the N-oxide, profoundly decreases the electron density of the aromatic system. This electronic depletion has two major consequences for the reactivity of this compound.

Firstly, it activates the molecule towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, thereby lowering the activation energy of the reaction. semanticscholar.org This allows the bromine atom at the C-6 position, which might otherwise be unreactive, to be displaced by various nucleophiles such as amines (e.g., morpholine, piperazine), alkoxides, or thiolates. semanticscholar.orgresearchgate.net This strategy represents a key method for introducing new functional groups onto the quinoline core. researchgate.net

Secondly, the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution. However, the directing effects of the existing substituents (bromo, nitro, and N-oxide) would guide any potential electrophilic attack to specific positions if forced under harsh conditions. More relevantly, the modified electronic landscape is exploited in modern transition-metal-catalyzed C-H functionalization reactions. For instance, while electron-deficient quinoline N-oxides can sometimes result in lower yields in certain arylation reactions, they are viable substrates for creating new carbon-carbon bonds at specific positions. nih.gov

Synthesis of Polyfunctionalized Quinoline N-Oxides

This compound serves as a key building block for the synthesis of more elaborately substituted quinoline N-oxides. The strategic functionalization often begins with the N-oxidation of 6-bromoquinoline, followed by nitration. semanticscholar.orgresearchgate.net The nitration of 6-bromoquinoline 1-oxide typically yields a mixture of isomers, including 4-nitro and 5-nitro derivatives, by direct nitration reactions. researchgate.net

Starting from these nitro-bromo quinoline N-oxides, a variety of polyfunctionalized derivatives can be accessed.

Nucleophilic Aromatic Substitution (SNAr): As detailed in section 6.3.2, the bromine at C-6 can be substituted by nucleophiles. For example, reacting 6-bromo-5-nitroquinoline with morpholine yields 5-nitro-6-(morpholin-1-yl)quinoline. semanticscholar.org This reaction introduces a new cyclic amine substituent.

Reduction and Subsequent Functionalization: The nitro group can be reduced to an amine (see 6.3.1), which can then be further modified. This creates a different set of derivatives where an amino or a substituted amino group is present on the quinoline ring.

Metal-Catalyzed Cross-Coupling and C-H Functionalization: The bromine atom is a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Furthermore, modern synthetic methods allow for the direct C-H functionalization of the quinoline N-oxide ring. Ruthenium and rhodium catalysts have been used for the regioselective C8-arylation of quinoline N-oxides with arylboronic acids. nih.gov Other metal-free methods have been developed for the deoxygenative C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles. beilstein-journals.org Although this compound itself was not the specific substrate in all published examples, these methodologies demonstrate the potential for introducing aryl and heteroaryl groups at various positions on the core structure.

Table 2: Examples of Derivatization Strategies for Bromo-Nitro-Quinoline Scaffolds

| Starting Material Type | Reagents/Catalyst | Position of Functionalization | Product Type |

| Bromo-nitro-quinoline | Morpholine, Triethylamine | C-6 (Br substitution) | 6-Morpholinyl-nitro-quinoline semanticscholar.org |

| Bromo-nitro-quinoline N-oxide | Iron (Fe) powder, Acetic Acid | Nitro group | Bromo-amino-quinoline N-oxide semanticscholar.org |

| Quinoline N-oxide | Arylboronic acid, Ru(II) or Rh(III) catalyst | C-8 (C-H arylation) | 8-Aryl-quinoline N-oxide nih.gov |

| Quinoline N-oxide | N-sulfonyl-1,2,3-triazole | C-2 (C-H heteroarylation) | 2-Triazolyl-quinoline beilstein-journals.org |

Role in Organic Synthesis and Advanced Heterocyclic Chemistry

6-Bromo-3-nitroquinoline (B1503131) 1-oxide as a Versatile Building Block in Organic Synthesis

6-Bromo-3-nitroquinoline 1-oxide is a prime example of a versatile building block in modern organic synthesis, primarily due to the diverse reactivity imparted by its functional groups. frontiersin.org The presence of a nitro group, a strong electron-withdrawing group, significantly activates the quinoline (B57606) core. This activation, particularly in conjunction with the N-oxide functionality, renders the bromo-substituent at the C-6 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgresearchgate.net

This reactivity provides a straightforward method for introducing a variety of nucleophiles, especially cyclic amines, onto the quinoline scaffold. semanticscholar.org Researchers have successfully utilized 6-bromo-5-nitroquinoline (B1267105), a closely related isomer derived from the same precursor, to synthesize novel quinoline derivatives. For instance, the reaction with morpholine (B109124) or piperazine (B1678402) proceeds efficiently to yield 6-morpholinyl- and 6-piperazinyl-5-nitroquinolines. semanticscholar.orgresearchgate.net This strategic substitution enables the construction of polyfunctional quinolines that would be challenging to access through other synthetic routes. semanticscholar.org

The N-oxidation of 6-bromoquinoline (B19933) is a critical first step, typically achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. semanticscholar.orgresearchgate.net The resulting 6-bromoquinoline 1-oxide is then subjected to nitration, which can yield a mixture of isomers, including 6-bromo-5-nitroquinoline 1-oxide and 6-bromo-4-nitroquinoline 1-oxide. semanticscholar.orgresearchgate.net These isomers can then be used in subsequent functionalization reactions.

The table below summarizes key synthetic transformations starting from brominated nitroquinoline derivatives, highlighting their role as foundational building blocks.

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine, Triethylamine | Microwave, 90-119 °C | 5-Nitro-6-(morpholin-1-yl)quinoline | - | semanticscholar.org |

| 6-Bromo-5-nitroquinoline 1-oxide | Iron (Fe), NH₄Cl | Reflux | 5-Amino-6-bromoquinoline | 60% | semanticscholar.org |

| 5-Amino-6-bromoquinoline 1-oxide | Zinc (Zn), NH₄Cl | THF | 5-Amino-6-bromoquinoline | 81% | semanticscholar.org |

This interactive table summarizes key research findings. Note that yields were not reported for all reactions in the source material.

Contributions to the Development of New Synthetic Methodologies

The use of this compound and its isomers has contributed to the development of new synthetic methodologies for the polyfunctionalization of the quinoline skeleton. semanticscholar.orgresearchgate.net This approach represents a novel strategy for converting relatively simple bromoquinolines into more complex and potentially bioactive molecules through a sequence of N-oxidation, nitration, and nucleophilic substitution. semanticscholar.org

A key aspect of this methodology is the ability to selectively introduce functionalities. The nitro group not only activates the C-6 position for SNAr reactions but also serves as a precursor to an amino group upon reduction. semanticscholar.orgmdpi.com This transformation is highly valuable as aminoquinolines are a core scaffold in many pharmacologically active compounds. For example, the nitro group of 6-bromo-5-nitroquinoline 1-oxide can be reduced using iron and ammonium (B1175870) chloride to furnish an amino group, which can be further modified. semanticscholar.org

Furthermore, the N-oxide group itself can be removed via deoxygenation, for instance with zinc dust, restoring the parent quinoline structure after it has served its purpose of directing reactivity. semanticscholar.org This "activate-functionalize-deactivate" sequence allows chemists to leverage the unique properties of the N-oxide at specific steps of a synthesis and then remove it to achieve the final target structure. This multi-step, controlled functionalization showcases a sophisticated synthetic strategy that expands the toolbox available for modifying heterocyclic systems.

Design Principles for Novel Heterocyclic Scaffolds

The predictable and distinct reactivity of each functional group in this compound allows for its use in the rational design of novel heterocyclic scaffolds. The core design principle involves leveraging the interplay between the bromo, nitro, and N-oxide groups to achieve site-selective modifications.

SNAr at C-6: The primary reaction pathway exploited is the nucleophilic substitution of the bromine atom, activated by the electron-withdrawing nitro group. This allows for the reliable introduction of a wide array of nitrogen, oxygen, or sulfur nucleophiles. semanticscholar.orgresearchgate.net

Modulation via the Nitro Group: The nitro group can be reduced to an amine, opening up a vast range of subsequent chemical transformations, including amide bond formation, diazotization, and further substitution reactions. semanticscholar.org

Reactivity Directed by the N-Oxide: The N-oxide group activates the C-2 and C-4 positions of the quinoline ring towards nucleophilic attack and is crucial for directing electrophilic substitution, such as nitration, to the C-4 and C-5 positions. semanticscholar.orgacs.org It also enables specific C-H functionalization reactions that are not possible on the parent quinoline. acs.orgresearchgate.net

Sequential and Orthogonal Reactions: These different modes of reactivity can be employed sequentially. A chemist can first perform a substitution at the C-6 position, then reduce the nitro group and perform a reaction at the resulting amine, and finally carry out a C-H functionalization directed by the N-oxide before its eventual removal. This step-wise approach is fundamental to building molecular complexity in a controlled manner.

This strategic combination of functional groups within a single building block allows for the creation of diverse libraries of quinoline derivatives from a common starting material, accelerating the discovery of new chemical entities with desired properties. nih.govnih.gov

Understanding of Quinoline N-Oxide Chemistry in Complex Systems

The study of molecules like this compound deepens the understanding of quinoline N-oxide chemistry in complex, multi-substituted systems. The N-oxide functionality is not merely a passive spectator; it fundamentally alters the electronic landscape of the heterocyclic ring, influencing the reactivity of all other positions. researchgate.netindexcopernicus.com

The N-oxide group exhibits both electron-donating (via resonance) and electron-withdrawing (via induction) properties, making the quinoline N-oxide ring more reactive towards both electrophiles and nucleophiles than the parent quinoline. researchgate.net For instance, the N-oxide facilitates electrophilic nitration at positions C-4 and C-5, a reaction that is otherwise difficult to control. semanticscholar.org

Furthermore, recent advances in transition-metal catalysis have shown that the N-oxide group can act as a directing group for C–H activation. acs.orgresearchgate.netrsc.org Palladium-catalyzed reactions, for example, can be tuned to selectively functionalize either the C-2 or the C-8 position of the quinoline N-oxide ring, a selectivity that is often controlled by the choice of catalyst, ligands, and reaction conditions. acs.orgrsc.org While Pd(OAc)₂ tends to favor C-2 activation, other catalysts like PdCl₂ can promote unusual C-8 activation. rsc.org This complex reactivity highlights the subtle electronic and steric factors at play, and studying substituted systems like this compound provides critical data for refining these mechanistic models.

The table below outlines the influence of the N-oxide group on the reactivity of different positions within the quinoline ring system.

| Position | Influence of N-Oxide Group | Type of Reaction | Reference |

| C-2 | Activated towards nucleophilic attack and C-H functionalization | SNAr (with leaving group), Halogenation, C-H Arylation/Amidation | acs.orgacs.orgrsc.org |

| C-4 | Activated towards nucleophilic attack and electrophilic substitution | SNAr (with leaving group), Nitration | semanticscholar.org |

| C-5 | Activated towards electrophilic substitution | Nitration | semanticscholar.org |

| C-8 | Can be activated for C-H functionalization under specific catalytic conditions | C-H Arylation | acs.orgrsc.org |

This interactive table illustrates the directing effects of the N-oxide moiety in quinoline systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.